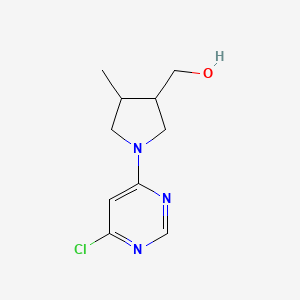
(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol
Overview
Description
(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol, also known as CPMM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidin-3-ylmethanol family, a group of compounds that are known for their versatile chemical properties. CPMM has been studied for its ability to act as a reagent in chemical synthesis, as well as its potential applications in the field of biochemistry.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Compounds with pyrazole and pyrimidine moieties, similar to the core structure of "(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol," have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives exhibited higher anticancer activity than doxorubicin, a reference drug, in some studies, showing the promise of related structures in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The analysis of crystal and molecular structures of compounds bearing chloropyridinyl groups contributes to the understanding of their chemical behavior and potential applications in material science and drug design. Research on similar compounds has led to insights into their crystalline structures and intermolecular interactions, which are critical for designing compounds with desired physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis of PET Agents for Parkinson's Disease
Structurally similar compounds have been synthesized for use as PET (Positron Emission Tomography) imaging agents, specifically for imaging the LRRK2 enzyme in Parkinson's disease. This demonstrates the application of related chemical structures in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Insecticidal Activity
Research on derivatives of 2-Chloropyridine, which shares a core similarity with the chloropyrimidinyl group, indicates potential insecticidal activity. This suggests that structurally related compounds could be explored for their use in pest control and agricultural applications (Holla et al., 2004).
properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-3-14(4-8(7)5-15)10-2-9(11)12-6-13-10/h2,6-8,15H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQHFVEDSEUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479909.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479910.png)
![methyl 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479911.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479914.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479915.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479916.png)
![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479921.png)
![1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479922.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479926.png)
![1-methyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479928.png)
![1,6-diethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479930.png)
![1-(prop-2-yn-1-yl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479931.png)